2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
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Overview
Description
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of 4-phenylpiperazine with a suitable thiadiazole precursor. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anxiolytic agent and its activity against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it may bind to specific receptors or enzymes, altering their activity and leading to the observed biological effects. For example, its anxiolytic activity may be due to its interaction with serotonin or dopamine receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Known for its anxiolytic activity.
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole derivatives: Studied for their antimicrobial properties.
Piperazinyl-β-carboline derivatives: Evaluated for their anti-leishmanial activity.
Uniqueness
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole stands out due to its unique combination of a thiadiazole ring and a phenylpiperazine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-butylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S2/c1-2-3-13-21-16-18-17-15(22-16)20-11-9-19(10-12-20)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJJBMDQEPHJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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